Methyl 3-(4-methoxyphenyl)benzoate
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Overview
Description
Methyl 3-(4-methoxyphenyl)benzoate is an organic compound with the molecular formula C15H14O3. It is also known by its IUPAC name, methyl 4’-methoxy [1,1’-biphenyl]-3-carboxylate . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzoate ester. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
Methyl 3-(4-methoxyphenyl)benzoate is a complex compound with potential antimicrobial activity Similar compounds have been shown to target key functional proteins in bacterial cell division, such as ftsz .
Mode of Action
It’s known that benzimidazole molecules, which share a similar structure, are effective against various strains of microorganisms . They likely interact with their targets, causing changes that inhibit the growth and proliferation of these microorganisms .
Biochemical Pathways
Related compounds have been found to interfere with bacterial cell division , suggesting that this compound may also affect similar pathways.
Result of Action
The result of the action of this compound is likely the inhibition of growth and proliferation of certain microorganisms, given its potential antimicrobial activity
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-methoxyphenyl)benzoate can be synthesized through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methoxyphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the ester group can produce 3-(4-methoxyphenyl)benzyl alcohol.
Scientific Research Applications
Methyl 3-(4-methoxyphenyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the development of new materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Comparison with Similar Compounds
Methyl 3-(4-methoxyphenyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-methoxybenzoate: Lacks the biphenyl structure, resulting in different chemical and physical properties.
Methyl 3-(4-hydroxyphenyl)benzoate: Contains a hydroxy group instead of a methoxy group, which can significantly alter its reactivity and biological activity.
Methyl 3-(4-chlorophenyl)benzoate: The presence of a chlorine atom can enhance its electrophilic substitution reactions and affect its biological properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 3-(4-methoxyphenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-8-6-11(7-9-14)12-4-3-5-13(10-12)15(16)18-2/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVVUWOQDFAFGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358358 |
Source
|
Record name | methyl 3-(4-methoxyphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19617-68-6 |
Source
|
Record name | methyl 3-(4-methoxyphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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